UK122 UK122 UK-122, also known as uPA Inhibitor II, is a potent and selective uPA inhibitor (Ki = 20 nM). The IC(50) of UK122 in a cell-free indirect uPA assay is 0.2 micromol/L. UK-122 also showed no or little inhibition of other serine proteases such as thrombin, trypsin, plasmin, and the tissue-type plasminogen activator, indicating its high specificity against uPA. Moreover, UK122 showed little cytotoxicity against CFPAC-1 cells (IC(50) >100 micromol/L) but significantly inhibited the migration and invasion of this pancreatic cancer cell line. UK122 could potentially be developed as a new anticancer agent that prevents the invasion and metastasis of pancreatic cancer.
Brand Name: Vulcanchem
CAS No.: 940290-58-4
VCID: VC0546277
InChI: InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+
SMILES: C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol

UK122

CAS No.: 940290-58-4

Cat. No.: VC0546277

Molecular Formula: C17H13N3O2

Molecular Weight: 291.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

UK122 - 940290-58-4

Specification

CAS No. 940290-58-4
Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
IUPAC Name 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide
Standard InChI InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+
Standard InChI Key JBHISGPWLXASFE-GXDHUFHOSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2
SMILES C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of UK122

Structural Characteristics and Physicochemical Properties

UK122 (C₁₇H₁₃N₃O₂) has a molecular weight of 291.3 g/mol and features a 4-oxazolidinone core structure with a benzimidamide substituent . The compound’s selectivity for uPA arises from its unique binding mode to the enzyme’s active site, which differs substantially from other serine proteases. Key physicochemical properties include:

PropertyValue
Solubility10 mM in DMSO
Storage Conditions-20°C (1 month)
CAS Number940290-58-4
SMILES NotationC1=CC=C(C=C1)C(=O)N2C=CC(=O)N2C3=CC=NC=C3

The stability of UK122 in solution requires careful handling, with recommendations to aliquot stock solutions stored at -80°C for long-term preservation (6 months) to avoid freeze-thaw degradation .

Mechanism of Action: Selectivity for uPA

UK122 exerts its pharmacological effects through competitive inhibition of uPA, a key mediator of extracellular matrix degradation and cell migration via plasminogen activation . Structural analyses indicate that the 4-oxazolidinone moiety interacts with the uPA catalytic triad (His57, Asp102, Ser195), while the benzimidamide group stabilizes binding through hydrophobic interactions with adjacent residues . This selectivity profile is critical, as uPA overexpression correlates with poor prognosis in multiple cancers, including pancreatic ductal adenocarcinoma and hepatocellular carcinoma .

Preclinical Studies in Oncology

Anti-Metastatic Effects in Pancreatic Cancer

In CFPAC-1 pancreatic cancer cells, UK122 (11.1–100 μM) reduced migration by 80% on fibronectin-coated surfaces over 24 hours without altering cell proliferation or morphology . This effect correlated with decreased extracellular matrix degradation, as measured by gelatin zymography for matrix metalloproteinase (MMP)-2 and MMP-9 activity . Notably, UK122’s anti-invasive properties occurred at concentrations 50-fold below its IC₅₀ for uPA inhibition, suggesting additional off-target effects on integrin signaling pathways .

Synergy with Sorafenib in Hepatocellular Carcinoma

Combination therapy studies revealed that UK122 potentiates the efficacy of sorafenib, a multikinase inhibitor used in hepatocellular carcinoma. In HepG2 cells, co-treatment with UK122 (10 μM) and sorafenib (5 μM) increased apoptosis by 2.4-fold compared to sorafenib alone (p < 0.05) . Mechanistically, sorafenib monotherapy upregulated uPA secretion via Akt activation, a resistance pathway circumvented by UK122 . In xenograft models, the addition of UK122 to sorafenib reduced tumor volumes by 63% (759 mm³ vs. 283 mm³; p < 0.05), highlighting its role in overcoming drug resistance .

Therapeutic Applications in Inflammatory Bowel Disease

Amelioration of Colitis in Murine Models

A 2023 study demonstrated UK122’s efficacy in dextran sulfate sodium (DSS)-induced colitis, a model of ulcerative colitis . Intraperitoneal administration of UK122 (4 mg/kg) reduced disease activity indices from 6.00 ± 0.40 to 3.21 ± 0.50 (p = 0.0008) and histological scores from 18.21 ± 2.91 to 9.00 ± 1.81 (p = 0.0157) compared to vehicle controls . These improvements coincided with diminished neutrophil infiltration and downregulation of RANTES (CCL5), a chemokine critical to leukocyte recruitment . Colorectal tissue analyses showed RANTES levels decreased from 111.64 ± 35.80 pg/mg to 25.49 ± 3.86 pg/mg in UK122-treated mice (p = 0.0143) .

Modulation of Cytokine Networks

Multiplex cytokine profiling in uPA-deficient mice and UK122-treated wild-type mice revealed broad anti-inflammatory effects, including reductions in IL-12(p40) (250.63 ± 37.47 pg/mg to 148.26 ± 14.63 pg/mg; p = 0.0178) and GM-CSF (10.59 ± 0.56 pg/mg to 8.63 ± 0.45 pg/mg; p = 0.0147) . These findings position UK122 as a multifunctional immunomodulator, potentially applicable to other neutrophil-driven pathologies such as rheumatoid arthritis or acute lung injury.

Future Directions and Clinical Translation

The dual utility of UK122 in oncology and inflammation warrants further investigation into:

  • Oral bioavailability optimization: Structural modifications to enhance gastrointestinal absorption for colitis therapy.

  • Combination regimens: Pairing with checkpoint inhibitors or anti-angiogenic agents to exploit synergistic anti-tumor effects.

  • Biomarker development: Correlating uPA expression levels with therapeutic response to enable patient stratification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator